N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a complex organic compound that features a unique combination of benzodioxane and oxadiazole moieties
Mechanism of Action
Target of Action
The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide, has been identified as a potential therapeutic agent for Alzheimer’s disease . It is suggested that the compound targets cholinesterase enzymes , which play a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, and exhibits inhibitory potential . The inhibition of these enzymes can help in treating Alzheimer’s disease by increasing the concentration of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in memory and learning processes. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
The compound’s action results in the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels in the brain. This can potentially improve cognitive function in Alzheimer’s disease patients .
Biochemical Analysis
Biochemical Properties
The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including neurotransmission and inflammation, respectively .
Cellular Effects
In terms of cellular effects, N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide has shown significant antibacterial activity. It was found to be the best antibacterial agent against B. subtilis and second most-active against E. coli, inhibiting bacterial biofilm growth by 60.04% .
Molecular Mechanism
Its inhibitory effects on cholinesterases and lipoxygenase suggest that it may bind to these enzymes and interfere with their normal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves multiple steps:
Formation of the Benzodioxane Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxane ring. This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be synthesized by the reaction of hydrazine with carboxylic acid derivatives, followed by cyclization.
Coupling of the Benzodioxane and Oxadiazole Rings: The final step involves coupling the benzodioxane and oxadiazole rings with 2-methylbenzamide. This can be achieved through a condensation reaction in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the benzodioxane or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound also features a benzodioxane ring and is studied for its potential therapeutic applications.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: Another compound with a benzodioxane ring, known for its antibacterial properties.
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is unique due to the presence of both benzodioxane and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-4-2-3-5-13(11)16(22)19-18-21-20-17(25-18)12-6-7-14-15(10-12)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZRKLLQGGRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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